molecular formula C11H17Cl2FN2 B12225742 5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride

5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride

Cat. No.: B12225742
M. Wt: 267.17 g/mol
InChI Key: DLWSTQZYASXGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride typically involves the reaction of 5-fluoro-2-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then converted to its dihydrochloride salt form. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring. This combination enhances its chemical reactivity and binding properties, making it more versatile in scientific research compared to its analogs .

Properties

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.17 g/mol

IUPAC Name

5-fluoro-2-piperidin-1-ylaniline;dihydrochloride

InChI

InChI=1S/C11H15FN2.2ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H

InChI Key

DLWSTQZYASXGSW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.